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Compound of Interest

Compound Name: O-(2-Fluorobenzyl)hydroxylamine
CAS No.: 55418-27-4
Cat. No.: B1297792

Get Quote

Executive Summary

This technical guide provides an in-depth analysis of O-(2-Fluorobenzyl)hydroxylamine
(CAS: 76329-19-2 for the HCI salt), a specialized alkoxyamine reagent. Distinguished by the
"alpha-effect,” this molecule exhibits enhanced nucleophilicity compared to primary amines
while maintaining a lower basicity (

).

Its core utility lies in chemoselective oxime ligation—a reaction critical for synthesizing kinase
inhibitors (e.g., IDO1 pathway modulators), stabilizing peptide macrocycles, and analytical
derivatization. This guide details the physicochemical drivers of its reactivity, synthesis
protocols, and handling requirements, tailored for drug development and organic chemistry
professionals.

Part 1: Molecular Architecture & Physicochemical
Properties
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Structural Analysis
The molecule consists of a hydroxylamine core (
) ether-linked to a 2-fluorobenzyl moiety.

e The Alpha-Effect: The defining feature of this moiety is the repulsion between the lone pair
on the nitrogen and the lone pair on the adjacent oxygen. This ground-state destabilization
raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly increasing
nucleophilicity towards

hybridized electrophiles (carbonyls, nitriles) despite its low basicity.

e The 2-Fluorobenzyl Group:

o Electronic Effect: The fluorine atom at the ortho position exerts a strong inductive electron-
withdrawing effect (-1). This slightly lowers the

of the ammonium form compared to the non-fluorinated benzyl analog, making the free
base available at lower pH.

o Steric & Metabolic Effect: The fluorine atom introduces steric bulk that can restrict rotation
in active sites (pharmacophore application) and blocks metabolic oxidation at the reactive
ortho position, a common clearance pathway for benzyl derivatives.

Quantitative Properties (Comparative Data)
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Remains nucleophilic

4.4 -46 (Estimated) 9.3 (unprotonated) in
j i ~4.4 - 4. stimate )
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lipophilicity, aiding
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scaffolds.

Weaker than C-C;

N-O Bond Energy ~53 kcal/mol N/A susceptible to specific
reductive cleavage.

Part 2: Reactivity Profile
Chemoselective Oxime Ligation

The most critical reaction of O-(2-Fluorobenzyl)hydroxylamine is its condensation with

aldehydes or ketones to form oxime ethers.

o Mechanism: Nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by

proton transfer and dehydration.
» Kinetics & pH Dependence: The reaction follows a bell-shaped pH rate profile.

o Optimal pH (4.0 — 5.0): The carbonyl oxygen is protonated (activated), yet the
hydroxylamine remains largely unprotonated (reactive).

o Low pH (< 3): The amine becomes protonated (
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), killing nucleophilicity.

o High pH (> 7): The carbonyl is not activated, slowing the rate-determining step
(dehydration).

Mechanism Diagram (Oxime Formation)
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Caption: The reaction pathway for oxime ether formation. The alpha-effect drives the initial
attack, while acidic conditions catalyze the elimination of water.

N-O Bond Stability & Cleavage

While the N-O bond is stable under standard hydrolytic conditions (acid/base), it serves as a
"safety release" or metabolic handle under specific conditions:

e Reductive Cleavage: Treatment with Zinc/Acetic acid, Samarium diiodide (
), or catalytic hydrogenation (
) cleaves the N-O bond, releasing the primary amine and the 2-fluorobenzyl alcohol.

e Radical Scavenging: The moiety can intercept radical species, a property utilized in some
polymerization inhibitors.

Part 3: Experimental Protocols
Synthesis of O-(2-Fluorobenzyl)hydroxylamine HCI
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Rationale: Direct alkylation of hydroxylamine often leads to over-alkylation (N,N-dialkylation).
The Gabriel-Mitsunobu route is the industry standard for high purity.

Reagents: 2-Fluorobenzyl alcohol, N-Hydroxyphthalimide, Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), Hydrazine hydrate.

Step-by-Step Protocol:

e Coupling (Mitsunobu):

o

Dissolve 2-fluorobenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and

(1.1 eq) in dry THF under

[e]

Cool to 0°C. Dropwise add DIAD (1.1 eq).

o

Stir at room temperature for 12 hours. Monitor by TLC (disappearance of alcohol).

[¢]

Result: N-(2-fluorobenzyloxy)phthalimide intermediate.
o Deprotection (Hydrazinolysis):
o Suspend the intermediate in Ethanol.

o Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. A white precipitate
(phthalhydrazide) will form.

o Cool, filter off the solid, and concentrate the filtrate.
e Salt Formation:
o Dissolve the residue in

or EtOAcC.

o Add 4M HCI in Dioxane dropwise.
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o Filter the white crystalline solid (O-(2-Fluorobenzyl)hydroxylamine HCI).

General Oxime Ligation Protocol

Application: Derivatization of a ketone drug intermediate.

o Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer adjusted to pH 4.5 with Acetic
Acid.

Reaction: Dissolve the ketone (1.0 eq) in Methanol/Buffer (1:1 v/v).

Addition: Add O-(2-Fluorobenzyl)hydroxylamine HCI (1.2 — 1.5 eq).

Incubation: Stir at 25°C — 40°C.

o Validation: Monitor by HPLC. The oxime product usually elutes later (more lipophilic) than
the ketone.

Workup: Neutralize with saturated

, extract with DCM, and dry over

Part 4: Safety & Handling (E-E-A-T)
Toxicology Warning

Hydroxylamine derivatives are Type Il toxins affecting the blood.

o Methemoglobinemia: Absorption through skin or inhalation can oxidize hemoglobin to
methemoglobin, reducing oxygen transport.

e Mutagenicity: Many alkoxyamines show positive results in Ames tests due to DNA
interaction. Handle as a potential mutagen.

Handling Precautions

o Engineering Controls: Always handle in a fume hood.
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o PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

» Storage: Store the HCI salt in a desiccator at 4°C. Free bases are unstable and prone to
oxidation/decomposition; always generate the free base in situ or store as the salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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